molecular formula C14H14N6OS2 B5778957 N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE

Cat. No.: B5778957
M. Wt: 346.4 g/mol
InChI Key: FUORULSJDVIFKK-UHFFFAOYSA-N
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Description

N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate nitriles.

    Coupling of the Thiadiazole and Triazole Rings: The two heterocyclic rings can be coupled through a sulfanyl linkage using thiolating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)

    Substitution Reagents: Halogens, alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole and triazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.

    Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.

    Interacting with Nucleic Acids: Binding to DNA or RNA and affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide
  • N~1~-(5-Propyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Uniqueness

N~1~-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-2-[(1-PHENYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is unique due to the specific combination of the ethyl-substituted thiadiazole and phenyl-substituted triazole rings. This unique structure can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS2/c1-2-12-17-18-14(23-12)16-11(21)8-22-13-15-9-20(19-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUORULSJDVIFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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